An In-depth Technical Guide to 4-(Phenylethynyl)benzaldehyde
An In-depth Technical Guide to 4-(Phenylethynyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Phenylethynyl)benzaldehyde, a versatile aromatic aldehyde with significant potential in medicinal chemistry and materials science. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and known biological activities, presenting a valuable resource for researchers engaged in drug discovery and development.
Chemical Identity and Structure
IUPAC Name: 4-(2-phenylethynyl)benzaldehyde[1]
Synonyms: 4-(Phenylethynyl)benzaldehyde, p-(Phenylethynyl)benzaldehyde, 4-Formyldiphenylacetylene[2]
CAS Number: 57341-98-7[1]
Molecular Formula: C₁₅H₁₀O[1]
Molecular Weight: 206.24 g/mol [1]
Structure:
Physicochemical Properties
A summary of the key physicochemical properties of 4-(Phenylethynyl)benzaldehyde is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 206.24 g/mol | [1] |
| Melting Point | 98-100 °C | [3] |
| Boiling Point | 364.2 °C at 760 mmHg (Predicted) | [4] |
| Appearance | White to yellowish-brown solid | [3][5] |
| SMILES | C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=O | [1] |
| InChIKey | SYCFYQFCFHKYPI-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of 4-(Phenylethynyl)benzaldehyde is the Sonogashira cross-coupling reaction.[6] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.[6]
General Sonogashira Coupling Protocol
A typical experimental protocol for the synthesis of 4-(Phenylethynyl)benzaldehyde via a copper-free Sonogashira coupling is as follows:
Materials:
-
4-Chlorobenzaldehyde
-
Phenylacetylene
-
Palladium precatalyst (e.g., containing a meta-terarylphosphine ligand)
-
Base (e.g., an amine)
-
Solvent (e.g., hexanes for purification)
Procedure:
-
To an oven-dried flask, add 4-chlorobenzaldehyde (0.5 mmol) and phenylacetylene (0.6 mmol).[5]
-
Add the palladium precatalyst and a suitable base.
-
The reaction mixture is stirred at an elevated temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system, such as hexanes, to afford 4-(phenylethynyl)benzaldehyde as a yellowish-brown solid.[5]
Note: A variety of palladium catalysts, copper co-catalysts (in the traditional Sonogashira reaction), bases, and solvents can be employed, and the reaction conditions may require optimization depending on the specific reactants and catalyst system used.
Biological Activity and Applications in Drug Development
Derivatives of benzaldehyde have been investigated for their potential as:
-
Anticancer agents: Benzaldehyde and its derivatives have shown antitumor activity.[5] For instance, certain benzaldehyde derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines.
-
Antimicrobial agents: Benzaldehyde has been reported to have antimicrobial properties.[7]
-
Enzyme inhibitors: The benzaldehyde scaffold is present in various molecules designed as enzyme inhibitors.
The 4-(phenylethynyl)benzaldehyde core structure is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its aldehyde group allows for a variety of chemical transformations, enabling the generation of diverse compound libraries for drug discovery screening.
Quantitative Data for Related Compounds
The following table summarizes the biological activity of some benzaldehyde derivatives to provide a contextual reference.
| Compound/Derivative | Activity Type | Cell Line/Target | IC₅₀ / MIC (µM) | Reference |
| Benzaldehyde | Cytotoxicity | BEAS-2B cells | No significant cytotoxicity at 1-10 mM | [8] |
| Vanillin (a benzaldehyde derivative) | Cytotoxicity | - | Cytotoxic at ≥ 1 mM | [8] |
| 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde Derivative 1 | Anticancer | Colon (CaCo-2) | 4.96 | [6] |
| 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde Derivative 2 | Anticancer | Colorectal (DLD1) | 0.35 | [6] |
| Benzaldehyde | Antimicrobial | Staphylococcus aureus | MIC ≥ 1024 µg/mL | [7] |
Visualizations
Experimental Workflow for Sonogashira Coupling
The following diagram illustrates the general workflow for the synthesis of 4-(Phenylethynyl)benzaldehyde via a Sonogashira coupling reaction.
Caption: Workflow for the synthesis of 4-(Phenylethynyl)benzaldehyde.
Catalytic Cycle of the Sonogashira Coupling
The following diagram illustrates the key steps in the catalytic cycle of the copper-cocatalyzed Sonogashira coupling reaction.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. Anti-tumor Activity of N4 [(E)-1-(2-hydroxyphenyl) Methylidene], N4-[(E)-2-Phenylethylidene], N4 [(E,2E)-3-Phenyl-2-propenylidene], and N4 [(E)ethylidene] Isonicotinohydrazide on K562 and Jurkat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antibacterial and Antibiofilm Activity of Selected Medicinal Plant Leaf Extracts Against Pathogens Implicated in Poultry Diseases [frontiersin.org]
- 5. Antitumor activity of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
